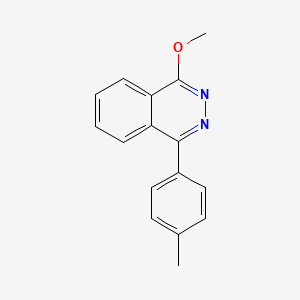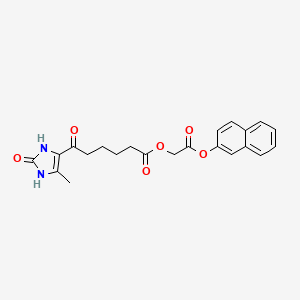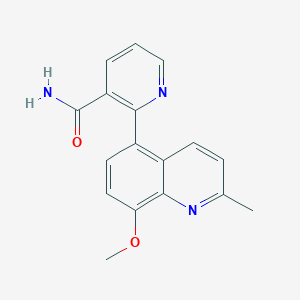![molecular formula C19H28N3O3P B4919426 diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate, also known as DIPAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPAM is a phosphonate ester derivative that contains two amino groups and a phenyl group. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol.
Mecanismo De Acción
The mechanism of action of diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. This compound has been shown to inhibit the activity of enzymes like tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and nerve transmission, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes and proteins, while in vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate in lab experiments is its ability to inhibit the activity of enzymes and proteins, making it a useful tool for studying their structure and function. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate. One area of interest is the development of this compound-based materials with improved mechanical and thermal properties. Another area of interest is the study of this compound's potential as an anticancer agent and its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate involves the reaction between diisopropyl phosphite and 3-aminobenzylamine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
Diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In biochemistry, this compound has been used as a probe to study the structure and function of proteins. In materials science, this compound has been incorporated into polymer matrices to improve their mechanical and thermal properties.
Propiedades
IUPAC Name |
3-N-[(3-aminophenyl)-di(propan-2-yloxy)phosphorylmethyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N3O3P/c1-13(2)24-26(23,25-14(3)4)19(15-7-5-8-16(20)11-15)22-18-10-6-9-17(21)12-18/h5-14,19,22H,20-21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQRKFMNRVNFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)N)NC2=CC=CC(=C2)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N3O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2-dimethyl-5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4919345.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-methoxybenzamide](/img/structure/B4919376.png)
![6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4919381.png)
![N-cyclopropyl-4-methoxy-2-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4919401.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4919407.png)

![2-tert-butyl-N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4919416.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4919417.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)


![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)
![2-fluoro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4919450.png)
